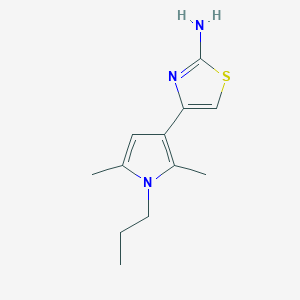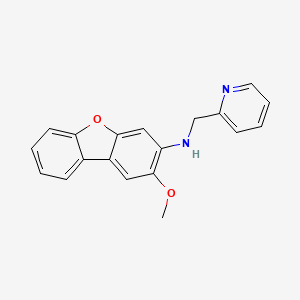
4-(2,5-Dimethyl-1-propyl-3-pyrrolyl)-2-thiazolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-dimethyl-1-propyl-3-pyrrolyl)-2-thiazolamine is a member of thiazoles.
Applications De Recherche Scientifique
Dopaminergic Properties
- A study by Jaén et al. (1990) explored the pharmacological properties of a related compound, 4-(1,2,5,6-tetrahydro-1-propyl-3-pyridinyl)-2-thiazolamine, revealing its dopaminergic properties. This compound exhibited pronounced central nervous system effects and dopamine (DA) agonist activity, suggesting potential applications in neurological research (Jaén et al., 1990).
Structural Diversity in Synthesis
- Roman (2013) described the use of a ketonic Mannich base for generating a structurally diverse library of compounds, highlighting the versatility of such chemical structures in synthetic chemistry (Roman, 2013).
Biological Activity of Derivatives
- Zaki, Sayed, and Elroby (2016) synthesized various derivatives, including pyrazolo[1,5-a]pyrimidines, demonstrating their potential antibacterial and antimicrobial efficacy. Such studies highlight the broad spectrum of biological activities exhibited by thiazole and pyrrole derivatives (Zaki, Sayed, & Elroby, 2016).
Heterocyclic Synthesis
- Vovk et al. (2010) reported on the synthesis of pyrrole and thiazole derivatives, indicating the compound's role in the development of heterocyclic chemistry, a crucial aspect of pharmaceutical research (Vovk, Pinchuk, Tolmachov, & Gakh, 2010).
Antibacterial and Antimicrobial Applications
- Kumar, Kumar, and Nihana (2017) explored the antibacterial potential of novel isoxazoline incorporated pyrrole derivatives, underscoring the potential of such compounds in addressing bacterial infections (Kumar, Kumar, & Nihana, 2017).
Propriétés
Nom du produit |
4-(2,5-Dimethyl-1-propyl-3-pyrrolyl)-2-thiazolamine |
|---|---|
Formule moléculaire |
C12H17N3S |
Poids moléculaire |
235.35 g/mol |
Nom IUPAC |
4-(2,5-dimethyl-1-propylpyrrol-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H17N3S/c1-4-5-15-8(2)6-10(9(15)3)11-7-16-12(13)14-11/h6-7H,4-5H2,1-3H3,(H2,13,14) |
Clé InChI |
ANNYAOZIWXFBSS-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=CC(=C1C)C2=CSC(=N2)N)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(4-Fluorophenoxy)butyl]morpholine](/img/structure/B1224031.png)
![N-[4-[[2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]thio]phenyl]acetamide](/img/structure/B1224032.png)
![1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1224033.png)
![4-[[(2-Methyl-3-furanyl)-oxomethyl]amino]benzoic acid butyl ester](/img/structure/B1224036.png)
![N-(3-acetylphenyl)-5,7-dimethyl-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1224037.png)
![2-[(5Z)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B1224038.png)
![2-(5H-[1,2,4]triazolo[5,1-a]isoindol-2-yl)ethanethioamide](/img/structure/B1224039.png)
![(E)-1-[4-(4-hydroxyphenyl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B1224042.png)
![N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B1224043.png)
![4-oxo-5-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl 4-chlorobenzoate](/img/structure/B1224049.png)
![5-(methoxymethyl)-2-thiophen-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B1224050.png)
![3-methyl-4,7-bis(methylsulfonyl)-3a,5,6,7a-tetrahydro-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B1224052.png)
![N-[(9-ethylcarbazol-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B1224053.png)
